molecular formula C6H11N3O B2631121 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol CAS No. 1537473-20-3

2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol

Cat. No.: B2631121
CAS No.: 1537473-20-3
M. Wt: 141.174
InChI Key: GNVUPCLNRGBKNA-UHFFFAOYSA-N
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Description

2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method includes the reaction of glyoxal with ammonia, followed by subsequent modifications to introduce the desired substituents . The reaction conditions often involve mild temperatures and the use of catalysts such as nickel or aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, tosylates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Biological Activity

2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol, also known as 1-methylhistamine, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is integral to its biological activity. Its molecular formula is C6H11N3OC_6H_{11}N_3O, and it possesses a hydroxyl group that contributes to its solubility in polar solvents, enhancing its bioavailability in biological systems .

Target of Action:
this compound primarily targets histamine receptors, functioning as a metabolite of histamine. This interaction plays a crucial role in various physiological processes, including immune responses and neurotransmission.

Mode of Action:
The compound exhibits a broad spectrum of biological activities such as:

  • Antibacterial and Antifungal Activities: It has been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Studies report Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Anti-inflammatory and Antitumor Effects: Research indicates potential anti-inflammatory properties, which may be linked to its action on histamine pathways. Additionally, it has shown promise in inhibiting tumor cell proliferation in vitro .

Pharmacological Profile

The pharmacokinetics of this compound suggest good absorption characteristics due to its solubility profile. Its stability and efficacy can be influenced by environmental factors such as pH levels .

Table 1: Summary of Biological Activities

Biological ActivityObservationsReference
AntibacterialEffective against S. aureus and E. coli
AntifungalActive against Candida albicans
Anti-inflammatoryPotential modulation of inflammatory responses
AntitumorInhibition of tumor cell growth

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The compound demonstrated potent activity against multiple strains, with complete bacterial death observed within 8 hours at specific concentrations .

Case Study 2: Cancer Cell Proliferation
In vitro studies indicated that this compound could suppress the growth of rapidly dividing cancer cells more effectively than slower-growing fibroblasts, suggesting its potential as an anticancer agent .

Properties

IUPAC Name

2-amino-1-(1-methylimidazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-3-5(8-4-9)6(10)2-7/h3-4,6,10H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVUPCLNRGBKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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